

# Application Notes: Cellular Thermal Shift Assay (CETSA®) for USP7 Target Engagement

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## Compound of Interest

Compound Name: *Usp7-IN-6*

Cat. No.: *B12433274*

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## Introduction

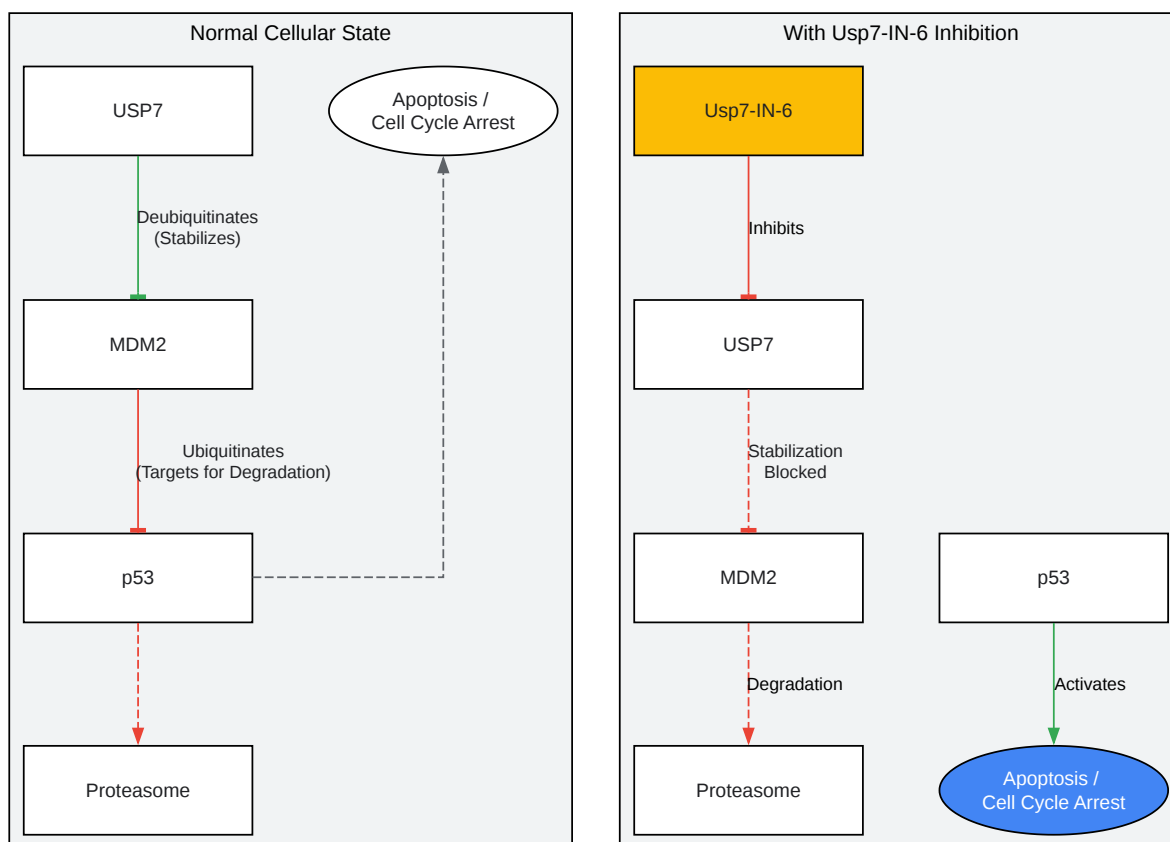
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes.[1][2] These processes include DNA damage repair, cell cycle control, apoptosis, and immune response.[1][3] USP7's modulation of crucial proteins like the tumor suppressor p53 and its E3 ligase MDM2 has positioned it as a significant target in cancer therapy.[3][4][5] Inhibition of USP7 can lead to the stabilization of tumor suppressors and the degradation of oncogenic proteins, making it an attractive strategy for developing novel anti-cancer therapeutics.[1][6]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its intended target protein within the complex environment of a living cell or cell lysate.[7][8][9] The core principle of CETSA is based on ligand-induced thermal stabilization; the binding of a small molecule inhibitor (like **Usp7-IN-6**) to its target protein (USP7) confers increased stability to the protein, altering its melting temperature ( $T_m$ ).[9][10] By heating the samples across a temperature gradient and then quantifying the amount of soluble, non-denatured protein remaining, researchers can directly assess target engagement.[7][11]

These application notes provide a detailed protocol for performing CETSA to validate the interaction between a specific inhibitor, herein exemplified as **Usp7-IN-6**, and the USP7 protein in a cellular context.

## USP7 Signaling Pathways

USP7 primarily functions by removing ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation. A well-established and critical pathway regulated by USP7 is the p53-MDM2 axis. Under normal cellular conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. [3][4] By inhibiting USP7, compounds like **Usp7-IN-6** cause the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.



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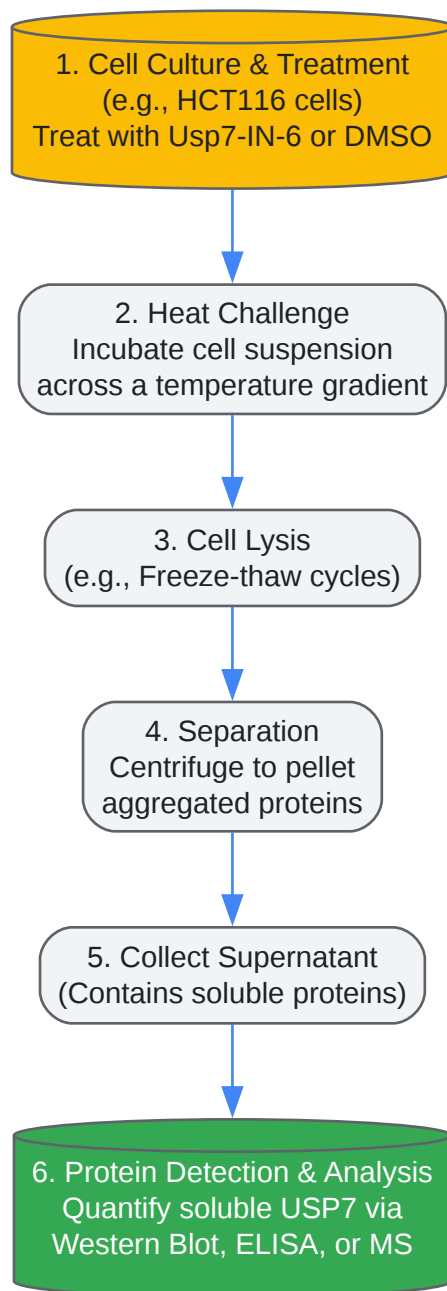
**Fig 1.** USP7-p53/MDM2 Signaling Pathway.

## Experimental Protocols

### CETSA Experimental Workflow

The general workflow for a CETSA experiment involves treating cells with the compound, subjecting them to a heat challenge, lysing the cells, separating soluble proteins from

aggregated ones, and finally detecting the amount of soluble target protein.



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**Fig 2.** General CETSA Experimental Workflow.

## Protocol 1: CETSA Melt Curve Analysis

This protocol determines the melting temperature ( $T_m$ ) of USP7 in the presence and absence of **Usp7-IN-6**.

#### Materials:

- HCT116 cells (or other relevant cell line)
- Complete cell culture medium (e.g., McCoy's 5A, 10% FBS)
- **Usp7-IN-6** compound stock solution (e.g., 10 mM in DMSO)
- DMSO (Vehicle control)
- Phosphate Buffered Saline (PBS) with protease and phosphatase inhibitors
- Lysis buffer (e.g., RIPA buffer)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels, transfer apparatus, and membranes
- Primary antibody: Anti-USP7
- Secondary antibody: HRP-conjugated
- Chemiluminescence substrate

#### Procedure:

- Cell Culture: Culture HCT116 cells to ~80-90% confluency.
- Compound Treatment: Treat cells with a fixed concentration of **Usp7-IN-6** (e.g., 10  $\mu$ M) or DMSO (vehicle) for 1-2 hours at 37°C.
- Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of 5-10 x 10<sup>6</sup> cells/mL.
- Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[\[11\]](#)

- **Cell Lysis:** Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
- **Separation of Soluble Fraction:** Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[7]
- **Sample Preparation:** Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample using a BCA assay. Normalize all samples to the same protein concentration.
- **Western Blot Analysis:** Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against USP7. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescence imager.
- **Data Analysis:** Quantify the band intensities. For each treatment group (DMSO vs. **Usp7-IN-6**), normalize the intensity at each temperature to the intensity of the 40°C sample (considered 100% soluble). Plot the percentage of soluble USP7 against temperature to generate melt curves and determine the thermal shift ( $\Delta T_m$ ).

## Protocol 2: Isothermal Dose-Response (ITDR) Analysis

This protocol determines the potency of **Usp7-IN-6** in stabilizing USP7 at a fixed temperature.

Procedure:

- **Cell Culture and Harvesting:** Culture and harvest cells as described in Protocol 1.
- **Compound Treatment:** Aliquot the cell suspension and treat with a serial dilution of **Usp7-IN-6** (e.g., 0.01  $\mu$ M to 100  $\mu$ M) and a DMSO control for 1-2 hours at 37°C.
- **Heat Challenge:** Based on the melt curve data, select a temperature that results in approximately 50% protein denaturation in the vehicle-treated group (e.g., 54°C). Heat all samples at this single temperature for 3 minutes, followed by cooling at 4°C for 3 minutes.
- **Lysis, Separation, and Analysis:** Follow steps 5-9 from Protocol 1.
- **Data Analysis:** Quantify the band intensities. Normalize the data to the DMSO control (0% stabilization) and a non-heated control (100% soluble). Plot the percentage of soluble USP7

against the logarithm of the **Usp7-IN-6** concentration and fit the data to a dose-response curve to determine the EC<sub>50</sub> value.<sup>[9]</sup>

## Data Presentation

Quantitative data from CETSA experiments should be organized for clear interpretation and comparison.

Table 1: Example CETSA Melt Curve Data for USP7 with 10  $\mu$ M **Usp7-IN-6**

Temperature (°C)	% Soluble USP7 (Vehicle)	% Soluble USP7 (Usp7-IN-6)
40	100.0	100.0
44	98.5	99.1
48	95.2	98.3
52	75.6	94.5
54	48.9	88.1
56	25.1	75.3
58	10.3	51.2
60	4.1	28.9
62	1.8	15.4
T <sub>m</sub> (°C)	~54.1	~58.5
$\Delta$ T <sub>m</sub> (°C)	-	+4.4

Table 2: Example Isothermal Dose-Response (ITDR) Data for **Usp7-IN-6** at 54°C

Usp7-IN-6 Conc. ( $\mu$ M)	% Soluble USP7
0 (Vehicle)	48.9
0.01	55.2
0.1	68.7
0.5	80.1
1.0	85.3
5.0	87.5
10.0	88.1
50.0	88.4
EC <sub>50</sub> ( $\mu$ M)	~0.25

## Conclusion

The Cellular Thermal Shift Assay provides a robust and indispensable tool for confirming the direct binding of inhibitors to USP7 in a physiologically relevant setting. The protocols and data presentation formats outlined in these notes offer a comprehensive framework for researchers to quantify the target engagement of compounds like **Usp7-IN-6**, guiding lead optimization and elucidating the mechanism of action in drug discovery programs.

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